(2E)-2-{(2E)-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
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Overview
Description
2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is a compound known for its diverse pharmacological effects. It is a hydrazine-coupled pyrazole derivative, which has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE involves several steps. One common method includes the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include hydrazine derivatives, hydrochloric acid, and ethanol
Scientific Research Applications
2-{2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE has been extensively studied for its potential in various scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potent antileishmanial and antimalarial activities.
Medicine: It is being explored for its potential as a pharmacophore for developing new drugs.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in the Leishmania parasite, leading to its antileishmanial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H11N5OS |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
(2E)-2-[(E)-(1,3-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H11N5OS/c1-6-7(4-14(2)13-6)3-10-12-9-11-8(15)5-16-9/h3-4H,5H2,1-2H3,(H,11,12,15)/b10-3+ |
InChI Key |
IDQYNTNAYYVBSN-XCVCLJGOSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/N=C/2\NC(=O)CS2)C |
Canonical SMILES |
CC1=NN(C=C1C=NN=C2NC(=O)CS2)C |
Origin of Product |
United States |
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